Elcatonin acetate

Peptide stability Calcitonin analog Structural modification

Elcatonin acetate (Carbocalcitonin) is a 31-amino-acid synthetic eel calcitonin analog distinguished by an ethylene (—CH₂—CH₂—) bridge replacing the native Cys¹–Cys⁷ disulfide. This structural substitution confers room-temperature stability that eliminates cold-chain logistics—unlike salmon calcitonin, which degrades at ambient temperature. Its in vivo hypocalcemic potency is approximately 34% greater than salmon calcitonin (ED₁₅ 25.2 vs. 33.9 mg/kg in rat models), enabling lower dosing and reduced injection volumes. For neuroendocrine signaling studies, elcatonin uniquely stimulates prolactin release—a functional readout absent in salmon calcitonin. In pain-focused osteoporosis research, combination protocols achieve a pain-reduction advantage of WMD −18.93 versus −13.72 for monotherapy. Ideal for formulation development, rodent hypocalcemia models, and phosphoinositide hydrolysis signaling assays. Standard research-grade specifications: ≥98% HPLC purity, white lyophilized powder, shipped ambient.

Molecular Formula C146H241N43O47S2
Molecular Weight 3414.9 g/mol
Cat. No. B14756701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElcatonin acetate
Molecular FormulaC146H241N43O47S2
Molecular Weight3414.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO
InChIInChI=1S/C146H241N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100-64-238-237-63-81(149)119(210)178-97(60-190)135(226)174-94(54-105(152)200)132(223)172-92(51-70(9)10)130(221)180-99(62-192)136(227)187-115(76(18)195)143(234)181-100)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157)
InChIKeyJDJALSWDQPEHEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elcatonin Acetate for Scientific Procurement: Synthetic Eel Calcitonin Analog Overview


Elcatonin acetate (Carbocalcitonin), a synthetic analog of eel calcitonin, is chemically distinguished by the replacement of the native N-terminal disulfide bridge (Cys¹–Cys⁷) with an ethylene (—CH₂—CH₂—) or carbon bridge [1]. This structural modification yields a 31-amino-acid polypeptide (molecular formula C₁₄₈H₂₄₄N₄₂O₄₇, molecular weight approximately 3,363.78 g/mol as the base peptide) that retains osteoclast-mediated bone resorption inhibition and calcium-regulating activity comparable to natural calcitonins [2].

Why Salmon Calcitonin Cannot Substitute Elcatonin Acetate in Research and Procurement


Despite both being calcitonin receptor agonists, salmon calcitonin (sCT) and elcatonin acetate exhibit distinct molecular stability and biological potency profiles that preclude direct functional substitution. Elcatonin's ethylene bridge confers enhanced physicochemical stability and resistance to degradation compared to the labile disulfide bridge of sCT, which is known to be unstable in aqueous formulation at ambient temperatures [1]. Furthermore, in vivo hypocalcemic potency differs measurably: the ED₁₅ (dose for 15% serum calcium reduction) for sCT is 33.9 mg/kg versus 25.2 mg/kg for elcatonin, representing approximately 34% greater potency for elcatonin in this standardized rat model [2]. These quantifiable disparities in stability and potency preclude assuming functional interchangeability.

Elcatonin Acetate Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Molecular Stability Advantage: Ethylene Bridge Substitution in Elcatonin Acetate

Elcatonin acetate (carbocalcitonin) incorporates an ethylene bridge replacing the labile disulfide bridge (Cys¹–Cys⁷) present in natural eel calcitonin and salmon calcitonin. This substitution enhances resistance to degradation both in vitro and in vivo [1]. The specific activity of carbocalcitonin is standardized at 5000 U.MRC/mg [1]. In contrast, salmon calcitonin acetate salt is described in patent literature as 'remarkably unstable' when not suitably formulated or stored above 8°C, leading to degradation product formation [2]. This structural differentiation directly influences procurement and storage requirements.

Peptide stability Calcitonin analog Structural modification

In Vivo Hypocalcemic Potency: Elcatonin vs. Salmon Calcitonin Dose-Response

In a standardized rat model of hypocalcemia following intravenous administration (U.S. Pharmacopoeia bioassay), elcatonin (ELC, also designated Asu¹,⁷-eel calcitonin) demonstrated superior in vivo potency compared to salmon calcitonin (sCT). The dose required to achieve 15% reduction in serum calcium (ED₁₅) was 25.2 mg/kg for elcatonin versus 33.9 mg/kg for salmon calcitonin [1]. This represents approximately 34% greater potency (1.34-fold) for elcatonin under identical assay conditions. This assay measured approximately 50% of the maximum achievable hypocalcemic effect.

Hypocalcemic activity Dose-response In vivo pharmacology

In Vitro Osteoclast Inhibition: Disaggregated Rat Osteoclast Assay (DROcA)

In the disaggregated rat osteoclast assay (DROcA) measuring pit formation on cortical bone slices, salmon calcitonin (sCT) exhibited approximately 5-fold greater in vitro potency than elcatonin (ELC). The measured IC₅₀ values were 0.003 pg/mL for sCT and 0.015 pg/mL for ELC [1]. Notably, both compounds achieved total or near-complete inhibition at 1 pg/mL (0.3 pM), indicating comparable maximal efficacy despite differing potency.

Osteoclast Bone resorption IC₅₀

Clinical Therapeutic Equivalence: Double-Blind Study in Osteoporotic Lumbago

A multi-center double-blind clinical study of 294 patients with postmenopausal and senile osteoporosis compared synthetic salmon calcitonin (TZ-CT, S) to elcatonin (E) as the reference drug. Efficacy rate was 63.2% in the salmon calcitonin group and 65.0% in the elcatonin group, with no significant difference in global improvement rating [1]. Safety rate was 95.7% for salmon calcitonin and 95.6% for elcatonin [1]. Incidence of side effects was 4.4% (S) vs. 4.7% (E), with no significant difference [1].

Osteoporosis Lumbago Clinical efficacy

Pain Relief in Postmenopausal Osteoporosis: Network Meta-Analysis of Elcatonin

A systematic review and network meta-analysis of 16 randomized controlled trials involving 2,754 postmenopausal osteoporotic women demonstrated that elcatonin therapies significantly reduce pain scores compared to non-elcatonin medications. Elcatonin combination therapy (C-E) reduced pain scores by WMD −18.93 (95% CI, −23.97 to −13.89), while elcatonin monotherapy (M-E) reduced pain scores by WMD −13.72 (95% CI, −19.51 to −7.94) relative to non-elcatonin medications [1]. Fracture rates and BMD changes were comparable across groups. However, monotherapy was associated with higher complication rates than placebo (POR = 8.413; 95% CI, 2.031 to 34.859) [1].

Pain relief Network meta-analysis Postmenopausal osteoporosis

Cellular Signaling Potency: Phosphoinositide Hydrolysis in Pituitary and Osteoblast Cells

In primary cultures of anterior pituitary cells and UMR-106 osteoblast-like cells, eel calcitonin and its analog elcatonin ([Asu¹,⁷]eel calcitonin) consistently demonstrated greater potency than salmon calcitonin in modulating phosphoinositide hydrolysis [1]. While the efficacy (maximal effect) of the three polypeptides was comparable, elcatonin and eel calcitonin were 'always more potent than salmon calcitonin' [1]. Additionally, elcatonin and eel calcitonin (but not salmon calcitonin) induced a slight but significant stimulation of prolactin secretion in anterior pituitary cells [1].

Signal transduction Phosphoinositide Osteoblast

Elcatonin Acetate Optimal Procurement and Research Application Scenarios


In Vivo Hypocalcemia and Bone Resorption Studies Requiring Enhanced Potency

For research involving in vivo rodent models of hypocalcemia or osteoclast-mediated bone resorption, elcatonin acetate offers approximately 34% greater potency than salmon calcitonin as measured by ED₁₅ for serum calcium reduction (25.2 mg/kg vs. 33.9 mg/kg) [1]. This potency advantage may permit lower dosing, reduced injection volumes, or enhanced effect magnitude in dose-response experimental designs.

Formulation Development Requiring Ambient Temperature Stability

For formulation development projects or procurement scenarios where cold-chain logistics are constrained, elcatonin acetate's ethylene bridge substitution confers documented stability at room temperature, whereas salmon calcitonin acetate is known to degrade under ambient conditions unless specifically formulated and stored at ≤8°C [1]. This differentiation reduces cold-chain dependency and simplifies storage requirements for both research and industrial applications [2].

Osteoporosis Pain Relief Research with Combination Therapy Protocols

In clinical or translational research focusing on pain relief in postmenopausal osteoporosis, elcatonin acetate demonstrates a quantifiable pain reduction advantage of WMD −18.93 (95% CI, −23.97 to −13.89) in combination therapy versus −13.72 in monotherapy [1]. Procurement for pain-focused studies should prioritize combination therapy protocols to achieve maximal analgesic benefit while minimizing complication rates (monotherapy POR = 8.413 vs. placebo) [1].

Cell Signaling Studies Involving Phosphoinositide Pathways

For in vitro research examining calcitonin receptor signaling via phosphoinositide hydrolysis, elcatonin acetate consistently demonstrates greater potency than salmon calcitonin in anterior pituitary and osteoblast-like cell models, though maximal efficacy is comparable [1]. Additionally, elcatonin (but not salmon calcitonin) stimulates prolactin secretion, providing a functional readout that may be valuable in neuroendocrine signaling studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elcatonin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.